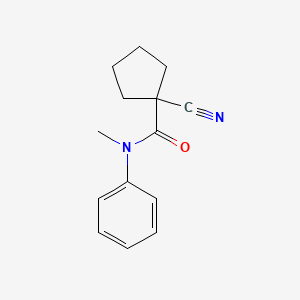
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. It is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
作用機序
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the receptor, this compound prevents the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity. The blockade of the NMDA receptor by this compound can induce a state of NMDA receptor hypofunction, which has been proposed to be a key mechanism underlying various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to induce a state of NMDA receptor hypofunction, which can lead to various biochemical and physiological effects. In animal models, this compound has been shown to impair learning and memory, induce locomotor hyperactivity, and increase the release of dopamine and glutamate in the brain. These effects are consistent with the proposed role of the NMDA receptor in synaptic plasticity, learning, and memory, as well as in the pathophysiology of various neurological and psychiatric disorders.
実験室実験の利点と制限
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has several advantages as a tool for scientific research. It is a potent and selective blocker of the NMDA receptor, which allows for the precise manipulation of the receptor's function. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, there are also some limitations to the use of this compound in lab experiments. This compound has been shown to induce locomotor hyperactivity and other behavioral effects, which can complicate the interpretation of experimental results. Additionally, the long-term effects of this compound on the brain are not well understood, and further research is needed to fully understand its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide. One area of research is the development of more selective and potent NMDA receptor antagonists, which can be used to better understand the function of the receptor and its role in neurological and psychiatric disorders. Another area of research is the investigation of the long-term effects of NMDA receptor hypofunction induced by this compound, which may have implications for the development of new therapies for neurological and psychiatric disorders. Finally, the use of this compound in combination with other drugs or therapies may also be explored, as it may have synergistic effects that could enhance its therapeutic potential.
合成法
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide can be synthesized by the reaction of N-methylcyclopentanone with phenylacetonitrile in the presence of a strong base, followed by the addition of a carboxylic acid derivative. The final product is obtained after purification by column chromatography.
科学的研究の応用
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide has been widely used in scientific research as a tool to study the function of the NMDA receptor. By blocking the receptor, this compound can induce a state of NMDA receptor hypofunction, which mimics the pathological conditions observed in various neurological and psychiatric disorders. This compound has been used to investigate the role of the NMDA receptor in synaptic plasticity, learning, and memory, as well as in the pathophysiology of Alzheimer's disease, schizophrenia, and depression.
特性
IUPAC Name |
1-cyano-N-methyl-N-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16(12-7-3-2-4-8-12)13(17)14(11-15)9-5-6-10-14/h2-4,7-8H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHAOUIFYRQEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

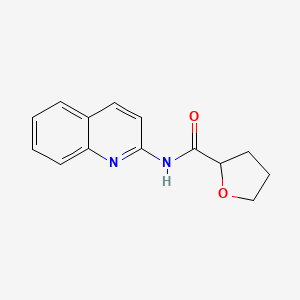
![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)
![2-[4-(1H-pyrazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7544901.png)
![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
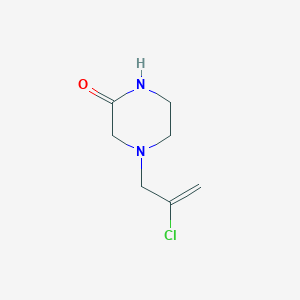
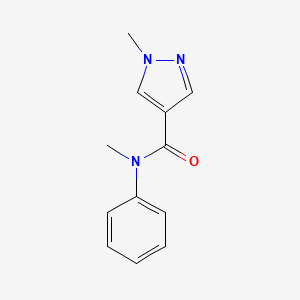
![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
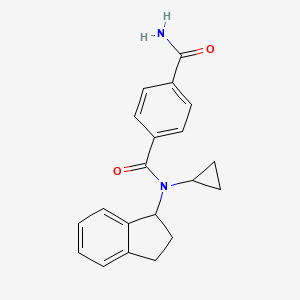
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)
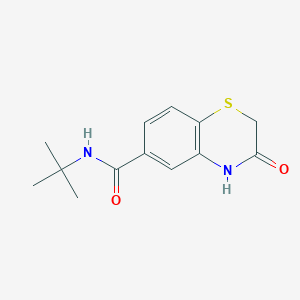
![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)
